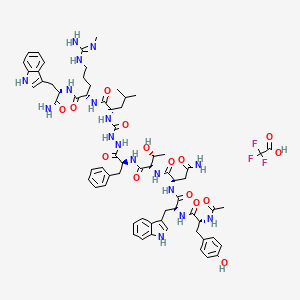

Tak-683 (tfa)

Description

BenchChem offers high-quality Tak-683 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tak-683 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H84F3N17O15 |

|---|---|

Molecular Weight |

1412.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 |

InChI Key |

QBOWDOFSNXJWBZ-NTIGNGKISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: TAK-683 Kisspeptin Receptor Agonist

Classification: Investigational Nonapeptide Analog Primary Target: KISS1R (GPR54) Therapeutic Context: Hormone-Dependent Prostate Cancer, Endometriosis, Central Precocious Puberty[1]

Executive Summary

TAK-683 is a potent, synthetic, investigational nonapeptide agonist of the kisspeptin receptor (KISS1R/GPR54).[1] Structurally derived from the endogenous neuropeptide metastin (kisspeptin-10), TAK-683 incorporates critical amino acid modifications—specifically D-amino acids and an aza-glycine substitution—to enhance metabolic stability and receptor affinity.[1][2]

While native kisspeptin stimulates the Hypothalamic-Pituitary-Gonadal (HPG) axis, TAK-683 operates on a paradoxical pharmacological principle : continuous administration induces an initial transient stimulation ("flare") followed by profound and sustained receptor desensitization.[1] This results in the suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), ultimately reducing testosterone to castrate levels (<50 ng/dL).[1][3] This mechanism positions TAK-683 as a potential therapeutic alternative to GnRH agonists for androgen-deprivation therapy (ADT).[1]

Molecular Pharmacology & Chemical Identity[1]

Structural Optimization

Native kisspeptin-10 (KP-10) has a short half-life due to rapid enzymatic degradation.[1] TAK-683 was engineered to resist proteolysis while maintaining high affinity for KISS1R.[1]

Sequence: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2[1]

Key Structural Modifications:

-

N-Terminal Acetylation & D-Amino Acids (D-Tyr, D-Trp): Protects against aminopeptidase degradation, significantly extending plasma half-life compared to native KP-10.[1]

-

azaGly Substitution (Position 6): The replacement of the alpha-carbon with nitrogen restricts conformational flexibility, stabilizing the bioactive turn structure required for high-affinity binding.[1]

-

Arg(Me) (Methyl-Arginine): Enhances potency and selectivity.[1]

Comparative Profile: TAK-683 vs. Analogs

The following table contrasts TAK-683 with its close analog TAK-448 and the native ligand.

| Feature | Native Kisspeptin-10 (KP-10) | TAK-683 | TAK-448 |

| Sequence Length | 10 Amino Acids | 9 Amino Acids | 9 Amino Acids |

| Key Difference | Endogenous Sequence | D-Trp at Pos 2 | Hydroxyproline (Hyp) at Pos 2 |

| Receptor Affinity (IC50) | ~2 nM | 170 pM | ~460 pM |

| Metabolic Stability | Low (<10 min t1/2) | High | High |

| Primary Mechanism | Pulsatile Stimulation | Desensitization (Continuous) | Desensitization (Continuous) |

Note: The substitution of D-Trp in TAK-683 versus Hyp in TAK-448 results in distinct pharmacokinetic profiles, though both achieve castrate-level testosterone suppression upon chronic dosing.[1]

Mechanism of Action: The Agonist-Antagonist Paradox

TAK-683 functions as a supramaximal agonist .[1] Its high affinity and stability lead to continuous occupancy of the KISS1R, which triggers a biphasic response.[1]

Phase 1: Acute Stimulation (The "Flare")

Upon initial binding, TAK-683 activates the Gq/11 protein pathway.[1] This stimulates Phospholipase C (PLC), generating Inositol Triphosphate (IP3) and Diacylglycerol (DAG), causing intracellular calcium mobilization.[1] This results in a surge of GnRH release from the hypothalamus and subsequent LH/FSH release from the pituitary.[1]

Phase 2: Receptor Desensitization

With continuous exposure, the receptor machinery is overwhelmed.[1] The KISS1R undergoes rapid phosphorylation by G-protein coupled receptor kinases (GRKs), leading to:

-

Uncoupling: Beta-arrestin recruitment uncouples the receptor from the G-protein.[1]

-

Internalization: The receptor is sequestered into endosomes.[1]

-

Downregulation: Reduced receptor recycling to the membrane.[1]

This cessation of signaling halts GnRH secretion, causing the pituitary to stop producing LH/FSH, thereby collapsing gonadal steroidogenesis.[1]

Visualization: Signaling & Desensitization Pathway[1]

Figure 1: Biphasic mechanism of TAK-683.[1] Left branch shows acute activation; Right branch shows the dominant desensitization pathway under chronic exposure.[1]

Pharmacodynamics & Pharmacokinetics[1][3][4]

Quantitative Potency Data

Data derived from rat KISS1R-expressing CHO cells and human receptor assays.[1][4][5]

| Parameter | Value | 95% Confidence Interval |

| Binding Affinity (IC50) | 170 pM | 150 – 180 pM |

| Functional Potency (EC50) - Human | 0.96 nM | N/A |

| Functional Potency (EC50) - Rat | 1.6 nM | N/A |

| Ca2+ Mobilization EC50 | 180 pM | 159 – 203 pM |

Temporal Hormone Suppression Profile

In male rats, continuous subcutaneous infusion (e.g., via osmotic pump) demonstrates the following timeline:

-

Day 0-1: Transient increase in Plasma Testosterone (T).[1]

-

Day 3-7: Abrupt reduction of T to castrate levels.

-

Day 7+: Sustained suppression of T, LH, and FSH.[1][3][4][5][6] Prostate weight reduction parallels castrate controls.

Figure 2: Pharmacodynamic timeline of TAK-683 administration showing the transition from agonist to functional antagonist.[1]

Experimental Protocols

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Purpose: To determine the EC50 of TAK-683 for KISS1R activation.[1]

-

Cell Line Preparation: Use CHO cells stably expressing rat or human KISS1R.[1] Culture in Ham’s F-12 medium with 10% FBS.[1]

-

Seeding: Plate cells at

cells/well in 96-well black-wall plates. Incubate overnight at 37°C/5% CO2. -

Dye Loading:

-

Compound Preparation: Prepare serial dilutions of TAK-683 in HBSS (Hanks' Balanced Salt Solution) + 20 mM HEPES + 0.1% BSA. Range:

to -

Measurement:

-

Analysis: Calculate

(Max - Min fluorescence). Fit data to a 4-parameter logistic equation to derive EC50.[1]

Protocol B: In Vivo Testosterone Suppression (Rat Model)

Purpose: To validate the efficacy of TAK-683 in suppressing the HPG axis.[1][6]

-

Animals: Male Sprague-Dawley rats (8 weeks old).

-

Formulation: Dissolve TAK-683 in 50% DMSO/water or formulate as a sustained-release depot (if testing depot). For this protocol, we assume continuous infusion via osmotic pump to ensure steady state.[1]

-

Implantation:

-

Sampling:

-

Assay:

-

Endpoint:

-

At Day 28, euthanize animals.

-

Weigh ventral prostate and seminal vesicles.[1] Compare to vehicle control and surgically castrated control group.

-

Success Criteria: Prostate weight and Plasma T in TAK-683 group should be statistically indistinguishable from the castrated group.

-

Clinical Implications

TAK-683 has been investigated primarily for Prostate Cancer .[1][2][5][6]

-

PSA Reduction: In JDCaP xenograft models (androgen-dependent), TAK-683 reduced PSA to undetectable levels (<0.5 ng/mL) by Day 14.[1][5]

-

Advantage over GnRH Agonists: While both cause an initial flare, kisspeptin analogs act upstream of GnRH.[1] This may offer a more direct shutdown of the axis, and potentially faster recovery upon cessation, although the primary clinical advantage is providing an alternative mechanism for patients resistant to or intolerant of standard GnRH modulators.[1]

References

-

Matsui, H., et al. (2014).[1][5][6] "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology. Link

-

Scott, G., et al. (2013).[1] "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology. Link

-

Asami, T., et al. (2013).[1][5] "Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity." Journal of Medicinal Chemistry. Link

-

MedChemExpress. "TAK-683 Product Information and Biological Activity." Link

-

PubChem. "TAK-683 Compound Summary." National Library of Medicine.[1] Link

Sources

- 1. Tak-683 | C64H83N17O13 | CID 49787129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of TAK-683 in Endocrinology: A Technical Guide

Executive Summary

TAK-683 is an investigational, synthetic nonapeptide analog of kisspeptin-10 (metastin-10) designed to modulate the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1][2] Unlike native kisspeptin, which is rapidly degraded, TAK-683 features critical structural modifications that enhance metabolic stability and receptor affinity.

Its primary pharmacological utility lies in its ability to induce sustained desensitization of the KISS1 receptor (KISS1R/GPR54). While acute administration stimulates gonadotropin release, continuous exposure paradoxically suppresses the axis more rapidly and profoundly than traditional GnRH agonists (e.g., leuprolide).[3] This profile positions TAK-683 as a potent candidate for treating hormone-dependent pathologies such as prostate cancer, endometriosis, and uterine fibroids.

Chemical Structure & Molecular Design

TAK-683 was engineered to overcome the short half-life of endogenous kisspeptin-10 (Kp-10) while maintaining high affinity for KISS1R.

-

Chemical Class: Synthetic Nonapeptide

-

Sequence: Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2[4][5]

-

Molecular Weight: ~1300 Da

Structural Modifications & Rationale

| Position | Modification | Pharmacological Impact |

| N-Terminus | Acetylation (Ac) | Prevents aminopeptidase degradation; enhances lipophilicity. |

| Residue 1 | D-Tyr | Replaces native Tyr; confers resistance to enzymatic cleavage. |

| Residue 2 | D-Trp | Enhances receptor binding affinity and stability. |

| Residue 6 | azaGly | Introduces a conformational constraint (hydrazine linkage) to stabilize the bioactive turn structure. |

| Residue 8 | Arg(Me) | Methylation of Arginine prevents trypsin-like proteolysis without sacrificing electrostatic interaction with the receptor. |

Pharmacodynamics: Mechanism of Action

TAK-683 functions as a high-affinity, full agonist at the KISS1R (GPR54) , a Gq/11-coupled receptor located primarily on GnRH neurons in the hypothalamus.

Receptor Binding & Signaling

Upon binding, TAK-683 triggers the canonical Gq-PLC-IP3 pathway, resulting in intracellular calcium mobilization.

The Desensitization Paradox

The therapeutic efficacy of TAK-683 relies on receptor desensitization .

-

Acute Phase (Flare): Initial binding causes a surge in intracellular Ca2+, triggering GnRH release and a transient spike in LH/FSH and Testosterone.

-

Chronic Phase (Suppression): Continuous occupancy leads to rapid phosphorylation and internalization of KISS1R. Crucially, while the upstream "pulse generator" (KNDy neurons) continues to fire electrically, the GnRH neurons become uncoupled from this signal. This results in the cessation of GnRH release, collapsing the HPG axis.

Signaling Pathway Visualization

Figure 1: Mechanism of Action showing the transition from acute signaling (Green path) to chronic desensitization (Grey/Black path).

Preclinical Characterization

In comparative studies with Leuprolide (a standard GnRH agonist), TAK-683 demonstrated superior suppression kinetics.[3]

In Vivo Efficacy (Rat Model)

-

Testosterone Suppression: TAK-683 reduces plasma testosterone to castrate levels (<50 ng/dL) within 3–7 days of continuous administration.[3]

-

Recovery: Upon cessation, testosterone levels recover, indicating the effect is reversible and receptor-mediated, not cytotoxic.

Comparative Data Profile

| Parameter | TAK-683 | Native Kisspeptin-10 | Leuprolide (GnRH Agonist) |

| Receptor Target | KISS1R (Upstream) | KISS1R (Upstream) | GnRHR (Pituitary) |

| Half-Life | Extended (Hours) | Short (<30 min) | Variable (Formulation dependent) |

| Time to Castration | 3–7 Days | N/A (Rapid clearance) | 14–21 Days |

| Flare Effect | Mild/Transient | Moderate | Significant |

| Mechanism | Desensitization of GnRH Neuron | Stimulation | Desensitization of Pituitary |

Experimental Protocols

The following protocols are designed to validate the pharmacological activity of TAK-683.

In Vitro Potency: Calcium Mobilization Assay (FLIPR)

Objective: Determine the EC50 of TAK-683 in CHO cells stably expressing human KISS1R.

Reagents:

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

-

Calcium Dye: Fluo-4 AM or equivalent.

-

Cell Line: CHO-K1-hKISS1R.

Workflow:

-

Seeding: Plate CHO-K1-hKISS1R cells (10,000 cells/well) in a 384-well black-wall plate. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove media. Add 20 µL Calcium Dye loading buffer. Incubate 1 hour at 37°C.

-

Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

-

Injection: Inject 10 µL of TAK-683 (Serial dilutions: 10^-12 to 10^-6 M).

-

Measurement: Record fluorescence emission (Excitation 488nm / Emission 525nm) for 180 seconds.

-

Analysis: Calculate

. Fit data to a 4-parameter logistic equation to derive EC50.

In Vivo Efficacy: Testosterone Suppression Model

Objective: Assess the suppression of the HPG axis in male Sprague-Dawley rats.

Protocol:

-

Acclimatization: 7-week-old male rats (n=6/group).

-

Administration:

-

Group A: Vehicle (Saline/0.1% BSA).

-

Group B: TAK-683 (Continuous SC infusion via osmotic pump, 2.1 nmol/kg/day).

-

-

Sampling: Collect tail vein blood at Day 0 (Pre-dose), Day 1, 3, 7, 14, and 28.

-

Analysis: Quantify plasma Testosterone and LH via ELISA/RIA.

-

Endpoint: Weigh reproductive organs (testes, prostate) at Day 28 to confirm atrophy consistent with chemical castration.

Experimental Logic Flow

Figure 2: Validation workflow for pharmacological characterization.

References

-

Nishizawa, N., et al. (2016).[5] "Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility." Journal of Medicinal Chemistry. Link

-

Matsui, H., et al. (2014).[1][3] "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology. Link

-

Scott, E. M., et al. (2013). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology. Link

-

Yamamura, T., et al. (2014). "The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats." Neuroendocrinology. Link

-

Asami, T., et al. (2013). "Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity." Journal of Medicinal Chemistry. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAK-683 | KISS1R agonist | Probechem Biochemicals [probechem.com]

- 5. Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAK-683 | TargetMol [targetmol.com]

Tak-683 tfa CAS number and chemical identifiers

Technical Monograph: TAK-683 Trifluoroacetate

Executive Summary TAK-683 (Trifluoroacetate) is a synthetic, nonapeptide analog of metastin (kisspeptin-54) designed as a potent, full agonist of the KISS1 receptor (KISS1R/GPR54). Developed to overcome the metabolic instability of native kisspeptins, TAK-683 features critical structural modifications—specifically the incorporation of D-amino acids and an aza-glycine residue—that enhance its resistance to enzymatic degradation while maintaining high affinity. While initially stimulating the hypothalamic-pituitary-gonadal (HPG) axis, continuous administration leads to profound receptor desensitization, effectively suppressing testosterone to castrate levels. This biphasic pharmacologic profile positions it as a critical investigational tool for hormone-dependent pathologies, including prostate cancer and endometriosis.

Part 1: Chemical Identity & Properties

1.1 Core Identifiers The following data refers to the free base peptide. TAK-683 is most commonly supplied as a Trifluoroacetate (TFA) salt to ensure stability and solubility.

| Identifier | Value |

| Common Name | TAK-683 |

| Salt Form | TAK-683 Trifluoroacetate (TAK-683 TFA) |

| CAS Number | 872719-49-8 (Free Base) |

| Chemical Formula | |

| Molecular Weight | 1298.47 g/mol (Free Base) |

| Peptide Sequence | Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂ |

| Solubility | Soluble in DMSO (>10 mg/mL); sparingly soluble in water unless pH adjusted. |

| Appearance | White to off-white lyophilized powder |

1.2 Structural Characterization TAK-683 is derived from the C-terminal decapeptide of metastin (Kisspeptin-10). Two critical modifications distinguish it from the native ligand and its sister compound, TAK-448:

-

D-Trp at Position 47: Unlike TAK-448, which utilizes Hydroxyproline (Hyp) at this position, TAK-683 employs D-Tryptophan.[1] This substitution is pivotal for receptor binding affinity and metabolic stability.

-

Aza-Glycine (azaGly) at Position 51: The replacement of the

-carbon with a nitrogen atom restricts conformational flexibility, stabilizing the bioactive turn structure required for KISS1R activation. -

Methyl-Arginine (Arg(Me)): Enhances resistance to trypsin-like proteases.

Part 2: Mechanism of Action & Pharmacology[2][3][4]

2.1 Signaling Pathway TAK-683 acts as a high-affinity ligand for the G-protein coupled receptor GPR54 (KISS1R).

-

Acute Phase: Binding triggers the

pathway, activating Phospholipase C (PLC), generating -

Chronic Phase (Desensitization): Continuous exposure causes rapid receptor internalization and uncoupling. The GnRH pulse generator is silenced, leading to a collapse of the HPG axis and reduction of sex steroids to castrate levels.

2.2 Pathway Diagram The following diagram illustrates the biphasic action of TAK-683 on the HPG axis.

Caption: Figure 1. Biphasic mechanism of TAK-683: Acute activation of KISS1R followed by chronic receptor desensitization.

Part 3: Experimental Framework

3.1 Reconstitution & Handling

-

Storage: Store lyophilized powder at -20°C or -80°C. Desiccate before opening to prevent hygroscopic degradation.

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred primary solvent.

-

Dissolve peptide in 100% DMSO to a concentration of 10 mM (Stock A).

-

Dilute Stock A into aqueous buffer (PBS or culture media) immediately prior to use.

-

Caution: Avoid storing dilute aqueous solutions; peptide adsorption to plastic surfaces may occur.

-

3.2 In Vitro Assay: Calcium Mobilization (FLIPR) This protocol validates the agonistic activity of TAK-683 using CHO cells stably expressing human KISS1R.

Materials:

-

CHO-K1 cells expressing hKISS1R.

-

Fluo-4 AM (Calcium indicator).

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA, pH 7.4.

-

TAK-683 Stock (10 mM in DMSO).

Protocol:

-

Seeding: Plate CHO-hKISS1R cells (10,000 cells/well) in a 384-well black-wall plate. Incubate overnight at 37°C/5%

. -

Dye Loading: Remove media. Add 20

L of Fluo-4 AM solution (2 -

Baseline: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

-

Agonist Addition: Prepare a 5-point serial dilution of TAK-683 (Range: 1 pM to 10 nM). Inject 10

L of agonist into wells. -

Measurement: Monitor fluorescence emission (excitation 488 nm, emission 525 nm) for 180 seconds.

-

Analysis: Plot Max-Min fluorescence against log[Concentration].

3.3 In Vivo Protocol: Testosterone Suppression (Rat Model) Objective: Confirm HPG axis suppression via desensitization.

-

Animals: Male Sprague-Dawley rats (8-10 weeks).

-

Dosing: Subcutaneous injection or Osmotic Pump.

-

Dose: 2.1 nmol/kg/day (approx. 30 pmol/h).[6]

-

-

Timeline:

-

Day 0-1: Acute spike in plasma LH and Testosterone (Agonist phase).

-

Day 3-7: Rapid decline in Testosterone.[6]

-

Day 7-28: Sustained suppression of Testosterone to castrate levels (<0.5 ng/mL).

-

-

Validation: Measure plasma Testosterone via LC-MS/MS.

References

-

Nishizawa, N., et al. (2016).[1][4] Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility.[1][4] Journal of Medicinal Chemistry, 59(19), 8804–8811.[1][4] Link

-

Asami, T., et al. (2013).[4] Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity.[1][4][7] Journal of Medicinal Chemistry, 56(21), 8298–8307.[4] Link

-

Matsui, H., et al. (2014).[6][4] Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[1][6][4] European Journal of Pharmacology, 735, 77–85.[4] Link

-

Scott, G., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology, 75(2), 381–391. Link

Sources

- 1. Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TAK-683 | TargetMol [targetmol.com]

- 3. TAK-683 TFA (872719-49-8 free base) | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between Tak-683 and native kisspeptin-10

Comparative Analysis of Molecular Architecture, Pharmacodynamics, and Experimental Applications

Executive Summary

This technical guide analyzes the structural and functional divergence between Native Kisspeptin-10 (KP-10) and its synthetic analog, Tak-683 . While both compounds function as high-affinity agonists for the G-protein coupled receptor KISS1R (GPR54) , their pharmacological profiles are diametrically opposed in clinical application.

Native KP-10 is a potent but metabolically unstable peptide that induces pulsatile gonadotropin secretion. In contrast, Tak-683 is a highly stable, chemically modified nonapeptide designed to induce tachyphylaxis (desensitization) of the KISS1R signaling axis. This guide details the specific molecular modifications that enable Tak-683 to transition from a stimulator to a functional suppressor of the Hypothalamic-Pituitary-Gonadal (HPG) axis, a critical mechanism for treating hormone-dependent disorders such as prostate cancer.

Molecular Architecture & Structural Modifications[1]

The transition from native KP-10 to Tak-683 involves strategic chemical engineering to overcome rapid enzymatic degradation by neprilysin (NEP 24.11) and other serum proteases.

Sequence Comparison

The following table highlights the residue-specific modifications. Note the introduction of D-amino acids, N-terminal acetylation, and non-natural backbone elements.

| Feature | Native Kisspeptin-10 (Human) | Tak-683 (Synthetic Analog) |

| Sequence | H-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH₂ | Ac-D-Tyr-D-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH₂ |

| Length | 10 Amino Acids (Decapeptide) | 9 Amino Acids (Nonapeptide) |

| N-Terminus | Free Amine (H-) | Acetylated (Ac-) |

| Stereochemistry | All L-Isomers | D-Tyr, D-Trp (Positions 1,[1][2][3][4] 2) |

| Backbone | Standard Peptide Bond | azaGly (Hydrazine linkage at Pos 6) |

| Side Chains | Standard | Arg(Me) (Methylated Arginine) |

| C-Terminus | Phenylalanine (Phe) | Tryptophan (Trp) |

Functional Impact of Modifications[6][7]

-

N-Terminal Acetylation & D-Amino Acids: The Ac-D-Tyr-D-Trp motif renders the N-terminus resistant to aminopeptidases, significantly extending serum half-life.

-

AzaGly Insertion: The substitution of Glycine with azaGly (where the

-carbon is replaced by nitrogen) restricts conformational flexibility, locking the peptide into a bioactive conformation that favors high-affinity receptor binding while resisting endopeptidase cleavage. -

Arg(Me) Modification: Methylation of the Arginine residue prevents trypsin-like proteolytic cleavage, a primary degradation pathway for basic peptides in vivo.

Structural Modification Map

Figure 1: Structural evolution from Native KP-10 to Tak-683, highlighting key chemical modifications utilized to enhance stability and alter pharmacokinetics.

Pharmacodynamics: The "Super-Agonist" Paradox

While both compounds bind KISS1R with high affinity (Tak-683 IC₅₀ ≈ 170 pM), their physiological effects diverge due to the kinetics of receptor occupancy .

Mechanism of Action[6][7]

-

Native KP-10 (Pulsatile Stimulator): Rapidly cleared (

min). It binds transiently, allowing the receptor to reset (recycle) between pulses. This mimics the natural GnRH pulse generator, stimulating LH/FSH release. -

Tak-683 (Functional Antagonist via Desensitization): Due to its extreme stability (

hours), Tak-683 maintains continuous receptor occupancy. This triggers the

Signaling Pathway & Desensitization

Figure 2: Mechanistic divergence. Native KP-10 primarily drives the Ca2+ signaling axis (left), while sustained Tak-683 exposure forces the receptor into the beta-arrestin desensitization pathway (right).

Experimental Protocol: In Vitro Calcium Mobilization

To validate the potency of Tak-683 versus KP-10, a calcium mobilization assay in CHO cells stably expressing human KISS1R is the gold standard.

Reagents & Setup

-

Cell Line: CHO-K1 cells stably transfected with human KISS1R (GPR54).

-

Ligands: Tak-683 (lyophilized, dissolve in DMSO to 10 mM stock); KP-10 (dissolve in water/PBS).

-

Indicator: Fluo-4 AM (cell-permeant calcium indicator).

-

Assay Buffer: HBSS containing 20 mM HEPES and 0.1% BSA (Fatty-acid free), pH 7.4.

-

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader (e.g., FlexStation).

Step-by-Step Methodology

-

Cell Plating:

-

Seed CHO-KISS1R cells at 15,000 cells/well in a black-wall, clear-bottom 384-well plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Remove culture medium.

-

Add 20 µL of Fluo-4 AM loading solution (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

-

Incubate for 60 minutes at 37°C.

-

Incubate for 15 minutes at Room Temperature (to minimize temperature artifacts).

-

-

Compound Preparation:

-

Prepare serial dilutions (10-point dose-response) of Tak-683 and KP-10 in Assay Buffer.

-

Range: 100 nM down to 0.1 pM.

-

-

Measurement:

-

Transfer plate to the reader.

-

Baseline: Record fluorescence (

) for 10 seconds (Ex: 494nm / Em: 516nm). -

Injection: Automatically inject compounds (5x concentration) to cells.

-

Kinetics: Record fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

-

-

Data Analysis:

-

Calculate Response:

or Max - Min fluorescence. -

Plot log[Concentration] vs. Response.

-

Fit to a 4-parameter logistic equation to determine

. -

Expected Result: Tak-683 should exhibit an

comparable to or slightly more potent than KP-10 (Human

-

References

-

Matsui, H., et al. (2014). "Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide." European Journal of Pharmacology.

-

MacLean, D. B., et al. (2014). "Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men." British Journal of Clinical Pharmacology.

-

Asami, T., et al. (2013). "Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity." Journal of Medicinal Chemistry.

-

Pampillo, M., et al. (2009). "Regulation of GPR54 signaling by GRK2 and beta-arrestin."[5] Molecular Endocrinology.

-

MedChemExpress. "TAK-683 Product Information and Biological Activity."

Sources

- 1. TAK-683 | KISS1R agonist | Probechem Biochemicals [probechem.com]

- 2. TAK-683 | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of GPR54 signaling by GRK2 and {beta}-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: TAK-683 (TFA) Impact on Plasma Testosterone Levels

[1][2][3][4][5][6]

Executive Summary

TAK-683 (TFA) is a synthetic nonapeptide analog of Kisspeptin-10 (metastin) formulated as a trifluoroacetate (TFA) salt to enhance solubility and stability for research applications.[] It functions as a potent, full agonist of the KISS1 receptor (GPR54) . Unlike traditional GnRH antagonists that immediately block receptors, TAK-683 operates via a biphasic pharmacodynamic mechanism : an initial transient stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis followed by profound receptor desensitization.[] This results in the suppression of plasma testosterone to castrate levels (<50 ng/dL), making it a critical investigational compound for hormone-dependent pathologies such as prostate cancer.

Mechanism of Action: Agonist-Induced Desensitization[1]

The impact of TAK-683 on testosterone is non-linear.[][2] To understand the causality of testosterone suppression, one must analyze the interaction at the GPR54 receptor level on hypothalamic GnRH neurons.

The Signaling Cascade

-

Binding: TAK-683 binds to GPR54 with high affinity (

pM), mimicking endogenous Kisspeptin.[] -

Acute Phase (Agonism): Upon initial binding, it activates the G

q/11 pathway, triggering intracellular calcium mobilization ( -

Chronic Phase (Desensitization): Continuous exposure to TAK-683 prevents receptor recycling.[] The GPR54 receptors undergo phosphorylation, uncoupling from G-proteins, and internalization.

-

System Shutdown: With GPR54 desensitized, the GnRH neurons lose their primary stimulatory drive. GnRH pulsatility ceases, pituitary gonadotropins (LH/FSH) plummet, and testicular testosterone production halts.

Visualization of the HPG Axis Modulation

The following diagram illustrates the transition from acute stimulation to chronic suppression.

Caption: Figure 1. Biphasic modulation of the HPG axis by TAK-683, showing the shift from acute stimulation to chronic desensitization.

Pharmacodynamics: The "TFA" Salt Impact

In research contexts, TAK-683 is frequently supplied as a Trifluoroacetate (TFA) salt .[]

-

Role of TFA: The TFA counter-ion is used during solid-phase peptide synthesis to ensure solubility and protonation of the peptide.[3]

-

Biological Relevance: The TFA component does not drive the testosterone suppression; the pharmacophore is the TAK-683 peptide. However, researchers must account for the salt mass when calculating molar dosages.

-

Correction Factor: Ensure dosing calculations correct for the peptide content (usually 70-80% of total weight) vs. the TFA salt weight to avoid under-dosing.[]

-

Temporal Testosterone Profile

Data synthesized from preclinical (Rat) and clinical (Human) trials indicate a predictable time-course for testosterone modulation.[]

| Phase | Timeframe | Physiological Event | Plasma Testosterone Status |

| Baseline | T = 0 | Normal HPG function | Normal Range (300–1000 ng/dL in humans) |

| Acute Flare | T = 2–24 hrs | Agonist-induced LH surge | Increase (>150% of baseline) |

| Transition | T = 24–72 hrs | Receptor uncoupling | Rapid Decline |

| Suppression | T = 3–7 days | Desensitization complete | Castrate Levels (<50 ng/dL) |

| Maintenance | Continuous | Sustained receptor downregulation | Sustained Suppression |

Experimental Protocol: Measuring Testosterone Suppression

Directive: The following protocol is designed for a rat model (Sprague-Dawley), the gold standard for preclinical validation of TAK-683.

Experimental Workflow Diagram

Caption: Figure 2.[][2][4] Standardized workflow for assessing chronic testosterone suppression via continuous infusion.

Detailed Methodology

Objective: Validate testosterone suppression to castrate levels.[5]

-

Formulation (Critical Step):

-

Dissolve TAK-683 TFA in sterile saline. If solubility is poor, pre-dissolve in a minimal volume of DMSO (final concentration <1%) before adding saline.

-

Note: Adjust concentration based on net peptide content (subtract TFA salt weight).[]

-

-

Dosing Regimen:

-

Method: Continuous Subcutaneous Infusion (using osmotic minipumps, e.g., Alzet).

-

Dosage: 2.1 nmol/kg/day (approx. equivalent to effective human doses).[][6]

-

Why Continuous? Bolus injections may cause repeated "flares" or insufficient desensitization. Continuous exposure is required to lock the receptor in the desensitized state.

-

-

Sample Collection:

-

Collect blood samples at Day 0 (Pre-dose) , Day 1 (Flare check) , Day 3 , Day 7 , and Day 14 .

-

Separate plasma immediately via centrifugation (4°C, 1500 x g, 10 min).

-

-

Analytical Quantification:

-

Preferred Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[]

-

Rationale: Immunoassays (ELISA/RIA) often lack sensitivity at castrate levels (<10 ng/dL in rats).[] LC-MS/MS provides the necessary lower limit of quantification (LLOQ).[]

-

Quantitative Data Synthesis

The following data summarizes the impact of TAK-683 on plasma testosterone across key studies.

Table 1: Comparative Efficacy (Rat Model vs. Human)

| Parameter | Rat Model (Continuous Infusion) | Human (Healthy Men, 2.0 mg/day) |

| Initial Response (0-24h) | Transient increase in T | Rapid, small increase in T |

| Time to Castration | 3–7 Days | ~7 Days |

| Suppression Efficacy | 100% of subjects < detection limit | 80% of subjects < 50 ng/dL |

| LH/FSH Correlation | Parallel suppression | Suppressed (LH ~70% reduction) |

| Reversibility | Rapid recovery upon cessation | Recovery observed post-washout |

References

-

Matsui H, et al. (2014).[5][6] Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[][6] European Journal of Pharmacology.[5][6] Link

-

Scott L, et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men.[][2] British Journal of Clinical Pharmacology. Link

-

MedChemExpress. TAK-683 TFA Product Information and Biological Activity.[]Link

-

Tanaka A, et al. (2013). Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion.[5][7][6][8][2][9][10] Journal of Reproduction and Development. Link

Sources

- 2. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Oral administration of VDAC1-derived small molecule peptides increases circulating testosterone levels in male rats [frontiersin.org]

- 5. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of TAK-683 Stock Solutions for In Vitro Assays: A Detailed Application Guide

Introduction: Understanding TAK-683 and its Significance in Research

TAK-683 is a potent, selective, and metabolically stable nonapeptide agonist of the kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54).[1] As a synthetic analog of metastin, TAK-683 plays a critical role in activating the KISS1R signaling pathway, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. This activation ultimately influences the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Consequently, TAK-683 is an invaluable tool for researchers investigating hormone-dependent physiological and pathological processes, including puberty, reproductive disorders, and cancers such as prostate cancer.[2]

The effective use of TAK-683 in in vitro settings is contingent upon the accurate and reproducible preparation of stock solutions. This guide provides a comprehensive, field-proven protocol for the preparation of TAK-683 stock solutions, ensuring the integrity and bioactivity of the compound for reliable experimental outcomes. We will delve into the rationale behind each step, from solvent selection to storage, to empower researchers with the knowledge to confidently prepare this critical reagent.

Physicochemical Properties and Solubility of TAK-683

A thorough understanding of the physicochemical properties of TAK-683 is fundamental to its correct handling and the preparation of stable, usable stock solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₆₄H₈₃N₁₇O₁₃ | BenchChem[1] |

| Molecular Weight | 1298.47 g/mol | BenchChem[1] |

| Appearance | White to off-white lyophilized solid | BenchChem[1] |

| Solubility | Soluble in DMSO (e.g., 10 mM), insoluble in water. | BenchChem[1] |

| Storage (Lyophilized Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store dry and protected from light. | BenchChem[1] |

Mechanism of Action: The KISS1R Signaling Pathway

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a Gq-coupled receptor. This initiates a downstream signaling cascade that is central to its function. Understanding this pathway is crucial for designing and interpreting experiments involving TAK-683.

Caption: Simplified signaling pathway of TAK-683 via the KISS1R.

Experimental Protocol: Preparation of a 10 mM TAK-683 Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution of TAK-683 in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for creating stock solutions of TAK-683 for in vitro cell culture applications due to its excellent solvating power for this peptide and its compatibility with most cell culture media at low final concentrations.[1]

I. Materials and Equipment

-

TAK-683 (lyophilized powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

II. Procedural Workflow

Caption: Experimental workflow for TAK-683 stock solution preparation.

III. Step-by-Step Methodology

-

Equilibration: Before opening, allow the vial containing the lyophilized TAK-683 powder to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can affect its stability and accurate weighing.

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial. This is particularly important as the powder can become dislodged and coat the sides and cap during shipping.

-

Calculation of DMSO Volume: To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the mass of the TAK-683 powder provided by the manufacturer. The molecular weight of TAK-683 is 1298.47 g/mol .

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

Example for 1 mg of TAK-683:

-

Mass = 0.001 g

-

Molecular Weight = 1298.47 g/mol

-

Molarity = 0.010 mol/L

-

Volume (L) = 0.001 / (1298.47 * 0.010) = 0.000077 L = 77.0 µL

-

-

-

Reconstitution: Carefully add the calculated volume of anhydrous, sterile DMSO to the vial of TAK-683. Direct the pipette tip to the side of the vial to allow the solvent to run down and gently cover the powder.

-

Dissolution: Securely cap the vial and vortex gently for 10-15 seconds. Visually inspect the solution to ensure all the powder has dissolved. If necessary, sonicate the vial for a few minutes in a water bath at room temperature to aid dissolution. The final solution should be clear and free of particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is imperative to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes.

-

Storage: Immediately store the aliquots at -80°C for long-term storage. Under these conditions, the DMSO stock solution is stable for up to 6 months. For short-term storage (up to 1 month), aliquots can be stored at -20°C.[3]

Preparation of Working Solutions for In Vitro Assays

The 10 mM DMSO stock solution is a concentrate and must be further diluted to the final working concentration in your cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%.[4][5]

Protocol for Serial Dilution

-

Intermediate Dilution (Optional but Recommended): To minimize the volume of the DMSO stock added directly to the final culture volume, it is good practice to first prepare an intermediate dilution in sterile cell culture medium or a suitable sterile buffer (e.g., PBS).

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration of TAK-683.

-

Example: To prepare a 10 µM working solution in 1 mL of medium:

-

Add 1 µL of the 10 mM DMSO stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.

-

-

-

Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[4]

Quality Control and Best Practices

-

Aseptic Technique: Always handle TAK-683 and prepare solutions in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

-

Visual Inspection: Before use, visually inspect the stock and working solutions for any signs of precipitation or contamination. If observed, do not use the solution.

-

Fresh Working Solutions: It is recommended to prepare fresh working solutions from the frozen stock aliquots for each experiment to ensure consistent potency.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting the primary stock solution is the most effective way to prevent degradation from repeated temperature fluctuations.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling TAK-683 and DMSO.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) for TAK-683.

Conclusion

The meticulous preparation of TAK-683 stock solutions is a foundational step for obtaining reliable and reproducible data in in vitro studies. By adhering to the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can ensure the integrity and efficacy of this potent KISS1R agonist in their experimental systems. This commitment to procedural excellence is paramount for advancing our understanding of the critical role of the kisspeptin signaling pathway in health and disease.

References

-

ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

-

MDPI. (n.d.). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

-

Scott, M. G., et al. (2012). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology, 75(2), 381-391. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Subcutaneous Administration of Tak-683 in Rats

This Application Note is designed for researchers investigating the pharmacodynamics of Tak-683, a potent Kisspeptin (metastin) analog. Unlike standard small molecules, Tak-683 exhibits a biphasic effect—acute stimulation followed by profound receptor desensitization.

This protocol prioritizes the continuous subcutaneous infusion method, as it is the gold standard for achieving the therapeutic endpoint of testosterone suppression (chemical castration) in rat models.

Executive Summary

Tak-683 is an investigational nonapeptide agonist of the KISS1R (GPR54) receptor.[1] While native kisspeptin stimulates the Hypothalamic-Pituitary-Gonadal (HPG) axis, Tak-683 is engineered for metabolic stability and high affinity.

-

Primary Application: Induction of chemical castration (testosterone suppression) via receptor desensitization.

-

Mechanism: Continuous exposure downregulates KISS1R on GnRH neurons, halting the pulsatile release of GnRH, LH, and FSH.

-

Key Dosing Insight: Bolus injection causes a "flare" (transient increase), whereas continuous infusion achieves sustained suppression within 3–7 days.

Mechanism of Action & Experimental Logic[1]

Understanding the temporal dynamics of Tak-683 is critical for study design. You must choose your administration method based on your desired physiological endpoint.

The Biphasic Response

-

Acute Phase (0–24 Hours): Tak-683 binds KISS1R, stimulating massive GnRH release. Testosterone levels spike (Flare effect).

-

Chronic Phase (>3 Days): Continuous receptor occupancy leads to uncoupling and internalization of KISS1R. The HPG axis shuts down.

Pathway Visualization

Caption: Biphasic action of Tak-683. Solid green lines indicate the acute stimulatory pathway; dashed red line indicates the chronic inhibitory pathway (desensitization).

Pre-Clinical Formulation Strategy

Chemical Properties[1][2][3][4][5]

-

Molecular Weight: ~1298.45 g/mol [1]

-

Solubility: Soluble in water/saline; however, stability in solution over weeks (for pumps) is critical.

-

Storage: Lyophilized powder at -20°C.

Vehicle Selection

For subcutaneous administration in rats, vehicle biocompatibility is paramount to prevent injection site inflammation which can alter absorption.

| Administration Type | Recommended Vehicle | Rationale |

| Acute Bolus | Sterile Physiological Saline (0.9% NaCl) | Isotonic, non-irritating, immediate absorption. |

| Osmotic Pump | 50% DMSO / 50% Saline (or sterile water) | Critical: High concentration stability. Literature cites 50% DMSO for long-term pump stability to prevent peptide aggregation at body temperature (37°C). |

Note: If using 50% DMSO, ensure the osmotic pump model is compatible with DMSO (e.g., ALZET pumps are compatible, but check specific chemical resistance charts).

Dosage Regimens

Protocol A: Continuous Infusion (Suppression Model)

Target: Castration-resistant prostate cancer models, hormonal suppression studies.

-

Effective Dose: 2.1 nmol/kg/day (approx.[1][2] 2.7 µg/kg/day).

-

Dose Range: 2.1 – 21 nmol/kg/day.[1]

-

Duration: Minimum 14 days to observe full suppression and organ weight reduction.

-

Onset: Testosterone reaches castrate levels (<0.5 ng/mL) by Day 3–7.[2]

Protocol B: Daily Bolus Injection (Comparison Model)

Target: PK/PD comparison, studying the "flare" effect.

-

Dose: 80 – 800 nmol/kg/day (approx. 100 – 1000 µg/kg/day).

-

Frequency: Once daily (QD).

-

Observation: Initial spikes in T/LH on Days 1–2; suppression may occur after Day 7 but is often less stable than infusion due to pulsatile "escapes".

Detailed Experimental Protocol: Osmotic Pump Implantation

This workflow describes setting up a continuous infusion for a 300g Male Sprague-Dawley Rat targeting 2.1 nmol/kg/day .

Step 1: Calculations

-

Target Dose: 2.1 nmol/kg/day.

-

Rat Weight: 0.3 kg.

-

Daily Load:

nmol/day. -

Pump Selection: ALZET Model 2004 (28-day duration).

-

Pumping Rate (Mean): 0.25 µL/hr = 6.0 µL/day.

-

-

Required Concentration (

): -

Mass Concentration:

Step 2: Solution Preparation

-

Weigh 1.0 mg of Tak-683 lyophilized powder.

-

Dissolve in 3.67 mL of Vehicle (50% DMSO / 50% Sterile Saline).

-

Tip: Dissolve peptide in saline first, then slowly add DMSO to prevent precipitation shock, or follow specific certificate of analysis (CoA) solubility instructions.

-

-

Filter sterilize using a 0.22 µm syringe filter (ensure filter membrane is DMSO-compatible, e.g., Nylon or PTFE).

Step 3: Pump Priming & Implantation

-

Fill: Inject solution into the osmotic pump reservoir using the provided blunt-tip needle. Avoid air bubbles.

-

Prime: Incubate the filled pump in sterile saline at 37°C for 4–6 hours (or overnight) to ensure immediate pumping upon implantation.

-

Anesthesia: Induce isoflurane anesthesia (2–3%).

-

Implantation:

-

Shave and sanitize the mid-scapular region.

-

Make a small (1 cm) incision.

-

Create a subcutaneous pocket using hemostats.

-

Insert the pump (delivery portal first) away from the incision.

-

Close with wound clips or sutures.

-

Step 4: Monitoring Workflow

Caption: Experimental timeline for Tak-683 administration. Green indicates start, Yellow acute phase, Red suppression phase, Blue endpoint.

Pharmacodynamic Validation (Quality Control)

To validate the success of the administration, you must measure specific biomarkers.

| Biomarker | Expected Trend (Continuous Infusion) | Method |

| Testosterone | Transient spike (Day 1) | LC-MS/MS or ELISA |

| LH / FSH | Suppression to near-baseline levels after Day 7. | Multiplex Immunoassay |

| Organ Weights | Significant atrophy of Prostate and Seminal Vesicles by Day 14-28. | Necropsy Balance |

| PSA | Reduction to undetectable levels (if using prostate cancer model).[1] | ELISA |

Troubleshooting & Best Practices

-

Incomplete Suppression:

-

Cause: Pump failure or incorrect concentration calculation.

-

Check: Explant pump at endpoint and measure residual volume. If full, the pump failed. If empty, verify the drug stability in the vehicle used.

-

-

Skin Irritation:

-

Cause: High DMSO concentration.

-

Solution: Reduce DMSO to 20-30% if solubility permits, or ensure deep subcutaneous pocket placement away from the incision line.

-

-

Variable Data:

-

Cause: Pulsatile "escapes" due to inconsistent dosing.[3]

-

Solution: Always use osmotic pumps for suppression studies. Daily injections are insufficient for maintaining receptor desensitization in rats due to the rapid clearance of peptides.

-

References

-

Matsui, H., et al. (2014).[2] Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[1][2] European Journal of Pharmacology, 735, 77–85. Link

-

Scott, L. J., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men.[4][5] British Journal of Clinical Pharmacology, 75(2), 381–391. Link

-

Tanaka, T., et al. (2013). The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats.[3][6] Neuroendocrinology, 98(3), 207–216. Link

-

Nishizawa, N., et al. (2016).[1] Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, TAK-448, with Highly Potent Testosterone-Suppressive Activity.[1] Journal of Medicinal Chemistry, 59(19), 8804–8811.[1] Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The effects of chronic subcutaneous administration of an investigational kisspeptin analog, TAK-683, on gonadotropin-releasing hormone pulse generator activity in goats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of TAK-683 in Prostate Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Hypothalamic-Pituitary-Gonadal Axis in Prostate Cancer with TAK-683

Prostate cancer remains a significant challenge in oncology, with androgen deprivation therapy (ADT) as a cornerstone of treatment for hormone-sensitive disease. However, progression to castration-resistant prostate cancer (CRPC) necessitates novel therapeutic strategies. TAK-683 is an investigational nonapeptide metastin analog that acts as a potent full agonist of the KISS1 receptor (KISS1R), also known as GPR54.[1] The kisspeptin/KISS1R signaling pathway is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[2] Chronic administration of a KISS1R agonist like TAK-683 leads to the depletion of gonadotropin-releasing hormone (GnRH) in the hypothalamus, resulting in reduced plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and ultimately, testosterone.[1][3] This mechanism presents a promising approach for the treatment of hormone-dependent prostate cancer.[4][5]

These application notes provide detailed experimental protocols for the preclinical evaluation of TAK-683 in both in vitro and in vivo prostate cancer models. The methodologies are designed to be robust and reproducible, enabling researchers to accurately assess the pharmacological profile and therapeutic potential of this compound.

Mechanism of Action: KISS1R Signaling Pathway

Activation of KISS1R by its ligand, kisspeptin (or an agonist like TAK-683), primarily initiates a Gαq/11-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately modulates cellular functions. In the context of the HPG axis, this signaling in hypothalamic neurons leads to the release of GnRH.

Caption: KISS1R Signaling Pathway activated by TAK-683.

In Vitro Evaluation of TAK-683

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of in vitro studies. Human prostate cancer cell lines such as LNCaP, PC-3, and DU-145 are commonly used.[4][6] Studies have shown that these cell lines can express KISS1 and its receptor, KISS1R.[7] LNCaP cells are androgen-sensitive and express a functional androgen receptor, making them a suitable model for studying hormone-dependent prostate cancer.[8] PC-3 and DU-145 are considered androgen-independent. For initial characterization of a KISS1R agonist, a cell line with robust KISS1R expression is ideal. This may require screening of various prostate cancer cell lines or the use of a recombinant cell line overexpressing human KISS1R.

Protocol 1: Calcium Mobilization Assay

This assay directly measures the functional activity of TAK-683 by detecting the transient increase in intracellular calcium following KISS1R activation.

Materials and Reagents:

-

Prostate cancer cell line (e.g., LNCaP)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

TAK-683

-

Positive control (e.g., ionomycin)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation or FLIPR)

Step-by-Step Methodology:

-

Cell Plating:

-

One day prior to the assay, seed prostate cancer cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM.

-

Aspirate the cell culture medium from the wells and add the loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a 2X concentrated stock solution of TAK-683 in HBSS with 20 mM HEPES. Create a serial dilution to test a range of concentrations.

-

Prepare 2X concentrated solutions of the positive and negative controls.

-

-

Assay Execution:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

-

Program the instrument to record a baseline fluorescence for a few seconds, then add the compound solutions and continue recording the fluorescence intensity kinetically for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well and normalize it to the baseline.

-

Plot the dose-response curve for TAK-683 and calculate the EC50 value.

-

In Vivo Evaluation of TAK-683

Rationale for Animal Model Selection

For studying the effects of TAK-683 on hormone-dependent prostate cancer, an androgen-sensitive tumor model is essential. The JDCaP androgen-dependent prostate cancer rat model has been successfully used to evaluate the effects of TAK-683 on plasma PSA levels.[8] Alternatively, subcutaneous xenograft models using human prostate cancer cell lines like LNCaP in immunodeficient mice are widely established.[9]

Experimental Workflow for In Vivo Studies

Sources

- 1. Expression of Kisspeptin (KISS1) and its Receptor GPR54 (KISS1R) in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of novel investigational nonapeptide KISS1R agonists with testosterone-suppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

Application Note: Protocol for LH and FSH Suppression Studies Using TAK-683

Abstract & Scope

This application note details the experimental protocols for utilizing TAK-683 , an investigational nonapeptide kisspeptin analog, to induce profound suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Unlike GnRH agonists (e.g., Leuprolide) which act directly on the pituitary, TAK-683 acts upstream on the KISS1R (GPR54) receptor in the hypothalamus.

While acute administration stimulates the axis, continuous exposure leads to receptor desensitization and internalization, resulting in a rapid and sustained drop in testosterone and gonadotropins. This guide addresses the critical distinction between pulsatile (stimulatory) and continuous (suppressive) dosing regimens.

Mechanism of Action: The Agonist-Antagonist Paradox

To successfully design a TAK-683 study, one must understand that the drug's effect is time-dependent.

-

Acute Phase (0–24 hours): TAK-683 binds KISS1R on GnRH neurons, activating the Gq/11 pathway, causing calcium influx and a massive release of GnRH (the "flare").

-

Chronic Phase (>7 days): Sustained occupancy of KISS1R triggers

-arrestin recruitment, receptor phosphorylation, and internalization. The GnRH neuron becomes unresponsive to endogenous signals, shutting down the HPG axis.

Visualization: The Desensitization Pathway

The following diagram illustrates the transition from signaling to silence.

Figure 1: Mechanism of Action showing the transition from acute stimulation to chronic desensitization under continuous TAK-683 exposure.

Experimental Protocol: In Vivo Suppression (Rat Model)

Study Design & Groups

Objective: Demonstrate superior testosterone/LH suppression kinetics compared to standard GnRH agonists. Model: Adult Male Sprague-Dawley Rats (10–12 weeks).

| Group | Treatment Agent | Dosing Regimen | Purpose |

| A | Vehicle Control | Continuous SC Infusion | Negative Control |

| B | TAK-683 (Low Dose) | 2.1 nmol/kg/day (SC) | Threshold Efficacy |

| C | TAK-683 (High Dose) | 21 nmol/kg/day (SC) | Maximal Suppression |

| D | Leuprolide | 0.1 mg/kg (SC Injection) | Positive Control (Standard of Care) |

Formulation Strategy

Critical Note: TAK-683 has a short half-life (~6-9 hours in humans, shorter in rats).[1] Daily bolus injections may cause repeated "mini-flares" rather than suppression.

-

Recommended Method: Osmotic Pumps (e.g., ALZET) or Sustained Release (SR) Depot formulation.

-

Vehicle: 50% DMSO / 50% Saline or specialized peptide buffer (pH 7.4).

Step-by-Step Workflow

Phase 1: Acclimation & Baseline (Days -7 to 0)

-

Acclimate animals for 7 days.

-

Day -1: Collect baseline blood samples (0.4 mL) via tail vein or jugular catheter.

Phase 2: Administration (Day 0)

-

Anesthesia: Isoflurane inhalation.

-

Implantation: Shave the dorsal skin. Make a small incision and insert the pre-primed osmotic pump subcutaneously.

-

Wound Closure: Suture or wound clips.

Phase 3: The "Flare" & Suppression Monitoring (Days 1–28)

Sampling timing is crucial to capture the biphasic response.

-

Day 1 & 2 (Acute Phase): Sample at 24h and 48h.[7] Expect elevated LH/Testosterone in TAK-683 groups (The Flare).

-

Day 4 & 7 (Transition): Levels should begin dropping rapidly.

-

Day 14, 21, 28 (Suppression): Levels should be at "castrate levels" (below limit of detection).

Phase 4: Necropsy & Tissue Analysis

-

Terminal Bleed: Cardiac puncture.

-

Organ Weights: Weigh Prostate and Seminal Vesicles.

-

Why? Organ atrophy is the phenotypic validation of chronic hormonal suppression.

-

-

Hypothalamus Extraction: (Optional) Measure GnRH peptide content to verify depletion.

Visualization: Experimental Timeline

Figure 2: Temporal progression of the study from implantation to terminal analysis.

Data Analysis & Interpretation

Expected Pharmacodynamic Profile

The following table summarizes the expected hormonal trends comparing TAK-683 to a GnRH agonist (Leuprolide).

| Timepoint | Parameter | TAK-683 (Continuous) | Leuprolide (GnRH Agonist) | Interpretation |

| Day 1 | Testosterone | High (Flare) | High (Flare) | Initial receptor agonism. |

| Day 3 | Testosterone | Rapid Decline | Sustained High | TAK-683 desensitizes faster. |

| Day 7 | Testosterone | Castrate Level | Declining | TAK-683 achieves efficacy earlier.[5][8] |

| Day 14 | Prostate Wt. | Significantly Reduced | Reduced | Phenotypic confirmation. |

| Day 28 | LH/FSH | Undetectable | Undetectable | Full HPG axis shutdown. |

Statistical Validation

-

Primary Endpoint: Plasma Testosterone < 0.5 ng/mL (Castrate level).

-

Test: Repeated Measures ANOVA followed by Dunnett’s post-hoc test vs. Vehicle.

Troubleshooting & Quality Control

-

Issue: No Suppression Observed. [9]

-

Cause: Pump failure or discontinuous dosing.

-

Check: Explant the pump at necropsy and weigh it to verify drug delivery. If the pump is full, delivery failed.

-

-

Issue: Inconsistent LH Data.

-

Issue: Peptide Stability.

References

-

Matsui, H., et al. (2014). Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide.[3][5][8] European Journal of Pharmacology.

-

Scott, G. A., et al. (2013). Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men. British Journal of Clinical Pharmacology.

-

Tanaka, A., et al. (2013).

-

(Note: Contextualized within Takeda development studies).

-

-

Endo, N., et al. (2015). Differential Effects of Continuous Exposure to the Investigational Metastin/Kisspeptin Analog TAK-683 on Pulsatile and Surge Mode Secretion of Luteinizing Hormone. Journal of Reproduction and Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarshare.temple.edu [scholarshare.temple.edu]

- 3. medkoo.com [medkoo.com]

- 4. Double-blind, randomized, placebo-controlled study of safety, tolerability, pharmacokinetics and pharmacodynamics of TAK-683, an investigational metastin analogue in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. An administration of TAK-683 at a minimally effective dose for luteinizing hormone stimulation under the absence of the ovary induces luteinizing hormone surge in ovary-intact goats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Effects of Continuous Exposure to the Investigational Metastin/Kisspeptin Analog TAK-683 on Pulsatile and Surge Mode Secretion of Luteinizing Hormone in Ovariectomized Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of investigational kisspeptin/metastin analog, TAK-683, on luteinizing hormone secretion at different stages of the luteal phase in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Kisspeptin-neuron control of LH pulsatility and ovulation [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Tak-683 tfa continuous infusion vs bolus injection methods

Executive Summary & Mechanism of Action

TAK-683 (TFA salt) is a potent, investigational nonapeptide analog of metastin (Kisspeptin-10) that acts as a full agonist at the KISS1R (GPR54) receptor. It is critical for researchers to understand that the mode of administration—Bolus vs. Continuous Infusion —does not merely alter the pharmacokinetic (PK) profile; it fundamentally inverts the pharmacodynamic (PD) outcome.

-

Bolus Injection: Mimics endogenous pulsatile Kisspeptin release, causing acute stimulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis (LH/FSH surge).

-

Continuous Infusion: Induces supraphysiological receptor occupancy, leading to tachyphylaxis (rapid desensitization) and receptor downregulation. This results in the suppression of the HPG axis, effectively reducing testosterone to castrate levels.

This guide details the protocols for both administration methods, emphasizing the handling of the Trifluoroacetate (TFA) salt form to ensure experimental validity.

Reagent Handling: TAK-683 TFA Salt

The "TFA" designation indicates the peptide is supplied as a trifluoroacetic acid salt.[1][2] This improves stability but renders the compound acidic in solution.

Solubilization Protocol

-

Vehicle Selection:

-

Preferred: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS, pH 7.4).

-

Note: PBS is recommended for high concentrations (>1 mg/mL) to buffer the acidity of the TFA counter-ion.

-

-

Reconstitution:

-

Dissolve TAK-683 TFA powder in the vehicle to a stock concentration (e.g., 10 mM).

-

Critical Step: Check pH.[3] If pH < 5.0, adjust carefully with 0.1 N NaOH to pH 7.0–7.4. Injecting acidic solutions subcutaneously can cause injection site reaction (ISR) or precipitation, invalidating absorption kinetics.

-

-

Storage: Aliquot stock solution and store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols

Study A: Bolus Injection (The "Flare" Model)

Objective: To characterize acute receptor activation and peak gonadotropin release.

Methodology:

-

Subject Prep: Male Sprague-Dawley rats (or equivalent model), acclimatized for 7 days.

-

Dosing:

-

Route: Subcutaneous (SC) injection in the dorsal flank.

-

Dose Range: 0.1, 1.0, 10.0 mg/kg (Dose-dependent analysis).

-

-

Sampling:

-

Cannulate jugular vein for stress-free serial blood sampling.

-

Timepoints: Pre-dose (-30, 0 min), Post-dose (15, 30, 60, 120, 240 min, 24h).